

Synthesis and purification of methyl yellow for lab use.

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Compound of Interest

Compound Name: Methyl yellow

Cat. No.: B045819

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An In-depth Technical Guide to the Synthesis and Purification of **Methyl Yellow** for Laboratory Use

Overview

This guide provides a comprehensive technical overview of the laboratory synthesis and purification of **Methyl Yellow** (N,N-dimethyl-4-phenylazoaniline). **Methyl Yellow** is an azo dye frequently utilized as a pH indicator in titrations.[1][2] The synthesis is a classic example of a two-step electrophilic aromatic substitution reaction involving diazotization followed by an azo coupling.[3] The protocols detailed below are based on established laboratory procedures designed for reproducibility and high purity of the final product. This document is intended for researchers, scientists, and professionals in the field of chemistry and drug development.

Physicochemical and Characterization Data

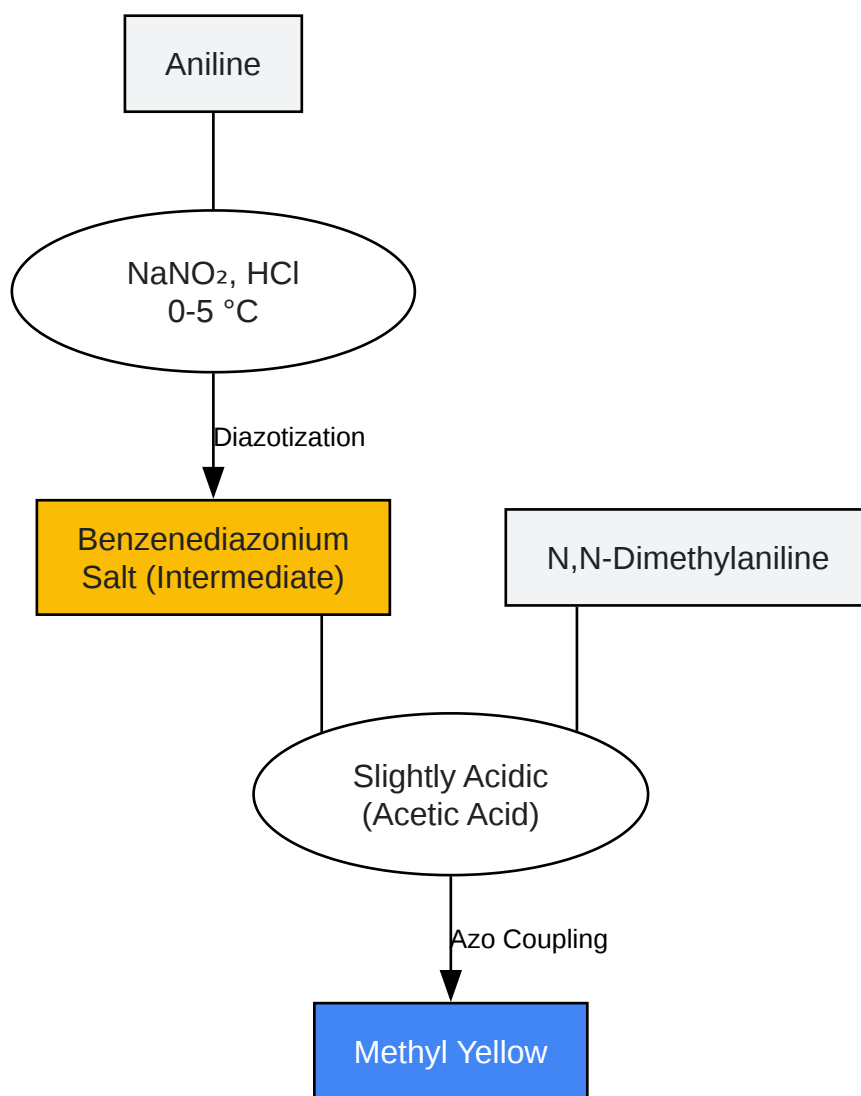
The key physicochemical properties of **Methyl Yellow** are summarized below. This data is essential for the identification and characterization of the synthesized compound.

Property	Value
IUPAC Name	N,N-dimethyl-4-(phenyldiazenyl)aniline
Synonyms	C.I. 11020, Dimethyl Yellow, p-Dimethylaminoazobenzene
Molecular Formula	C ₁₄ H ₁₅ N ₃
Molecular Weight	225.30 g/mol [4]
Appearance	Orange-yellow powder/crystals[4][5]
Melting Point	110-112 °C (with decomposition)[4]
Absorbance Maximum (λ _{max})	~472 nm[5]
pH Indicator Range	pH 2.9 (Red) – 4.0 (Yellow)[1][2][3]

Synthesis Pathway and Mechanism

The synthesis of **Methyl Yellow** is achieved through two primary chemical steps:

- **Diazotization:** Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0–5 °C) to form a benzenediazonium chloride salt. This intermediate is highly reactive and unstable at warmer temperatures.[6][7]
- **Azo Coupling:** The electrophilic diazonium salt reacts with the electron-rich N,N-dimethylaniline. The coupling occurs at the para-position of the N,N-dimethylaniline ring to form the stable azo compound, **Methyl Yellow**. [8]



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Reaction pathway for the synthesis of **Methyl Yellow**.

Experimental Protocols

Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All procedures should be conducted within a certified fume hood. **Methyl Yellow** is suspected of being a carcinogen, and N,N-dimethylaniline is toxic; handle both with extreme care.[4][9]

Protocol 1: Synthesis of Crude Methyl Yellow

This protocol details the diazotization of aniline and the subsequent coupling reaction to yield crude **Methyl Yellow**.

Materials and Reagents:

Reagent	Molar Mass (g/mol)	Amount (0.05 mol scale)
Aniline	93.13	4.65 g (4.5 mL)
Concentrated HCl	36.46	12.5 mL
Sodium Nitrite (NaNO ₂)	69.00	3.5 g
N,N-dimethylaniline	121.18	6.0 g (6.3 mL)
Sodium Acetate	82.03	~10 g
Deionized Water	18.02	As needed
Ice	-	As needed

Procedure:

- **Preparation of Aniline Solution:** In a 250 mL beaker, combine 4.65 g of aniline with 12.5 mL of concentrated hydrochloric acid and 12.5 mL of water. Stir until the aniline has completely dissolved. Cool this solution to 0–5 °C in an ice-water bath.
- **Diazotization:** In a separate 100 mL beaker, dissolve 3.5 g of sodium nitrite in 20 mL of water. While maintaining the aniline solution's temperature between 0–5 °C, add the sodium nitrite solution dropwise with continuous stirring. The addition should be slow to prevent the temperature from rising above 5 °C. The resulting solution contains the unstable benzenediazonium salt.
- **Preparation of Coupling Solution:** In a 400 mL beaker, dissolve 6.0 g of N,N-dimethylaniline in 10 mL of 6M HCl. Add approximately 50 g of crushed ice to this solution.
- **Azo Coupling Reaction:** Slowly and with vigorous stirring, add the cold diazonium salt solution from Step 2 to the N,N-dimethylaniline solution from Step 3. A red or orange-red precipitate should form.

- **Neutralization and Precipitation:** After the addition is complete, slowly add a saturated solution of sodium acetate until the mixture is no longer acidic to litmus paper. This step facilitates the precipitation of the crude **Methyl Yellow**.
- **Isolation of Crude Product:** Allow the mixture to stand in the ice bath for 30 minutes to ensure complete precipitation. Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold water.
- **Drying:** Press the solid as dry as possible on the filter paper, then transfer it to a watch glass to air dry or dry in a desiccator.

Protocol 2: Purification by Recrystallization

This protocol describes the purification of the crude **Methyl Yellow** solid to obtain a product of higher purity. Recrystallization is a technique that relies on the difference in solubility of the compound in a solvent at high and low temperatures.[\[10\]](#)[\[11\]](#)

Materials and Reagents:

- Crude **Methyl Yellow** (from Protocol 1)
- Ethanol or an ethanol/water mixture
- Deionized Water

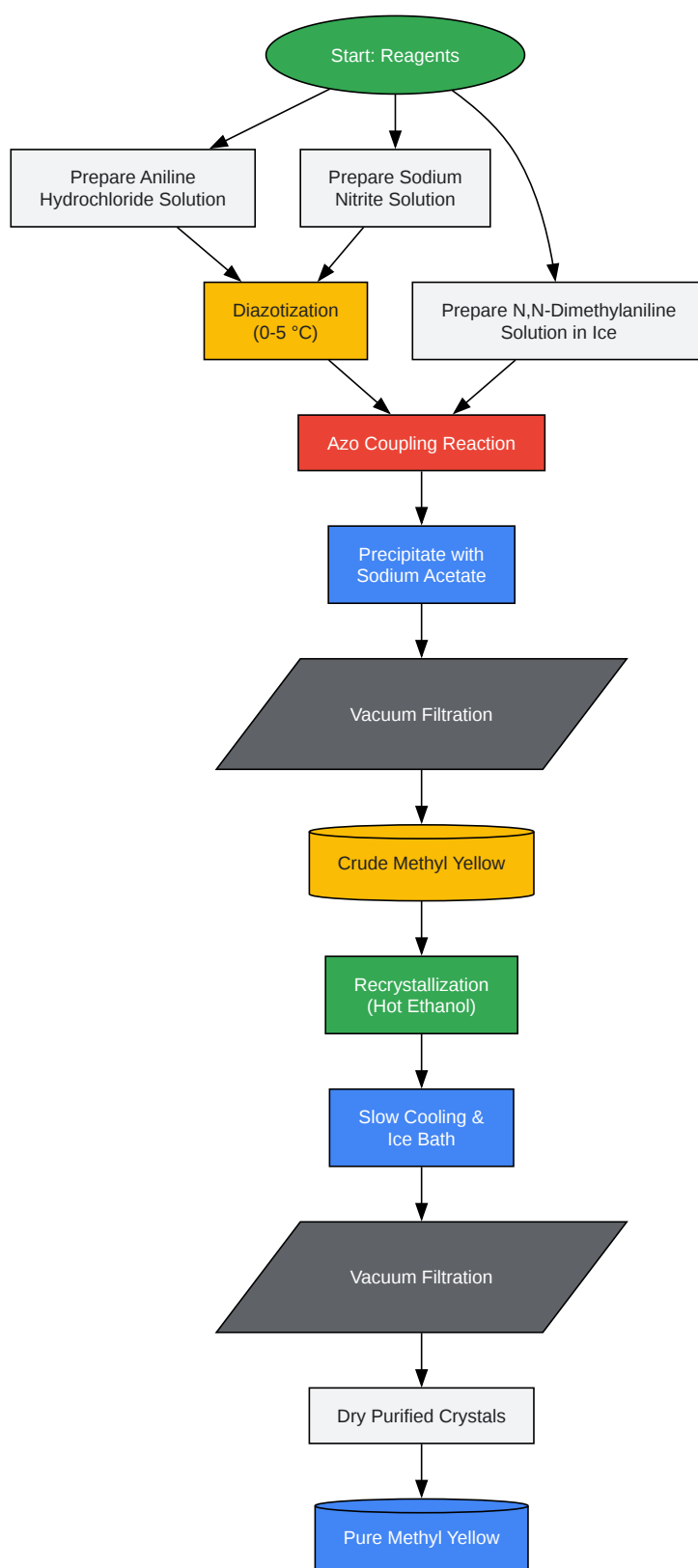
Procedure:

- **Solvent Selection:** Ethanol is a suitable solvent for recrystallizing **Methyl Yellow**. A mixed solvent system of ethanol and water can also be effective.
- **Dissolution:** Transfer the dried crude product to an Erlenmeyer flask. Add the minimum amount of hot ethanol required to dissolve the solid completely. Bring the solution to a gentle boil on a hot plate. If insoluble impurities are present, they can be removed by hot gravity filtration.
- **Crystallization:** Remove the flask from the heat and allow it to cool slowly to room temperature, undisturbed. Slow cooling promotes the formation of larger, purer crystals.[\[12\]](#)

- **Complete Crystallization:** Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize the yield of crystals.
- **Collection of Pure Crystals:** Collect the purified orange-yellow crystals by vacuum filtration.
- **Washing:** Wash the crystals on the filter paper with a minimal amount of ice-cold ethanol to remove any remaining soluble impurities.
- **Drying:** Dry the purified crystals completely. Weigh the final product and calculate the percentage yield. The melting point can be determined to assess purity.

Experimental Workflow Visualization

The following diagram illustrates the complete workflow for the synthesis and purification of **Methyl Yellow** in a laboratory setting.



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Experimental workflow for **Methyl Yellow** synthesis and purification.

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